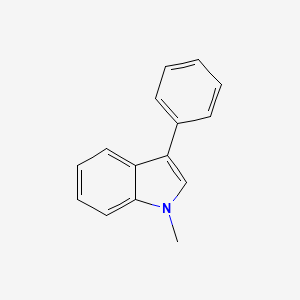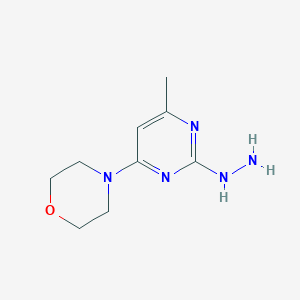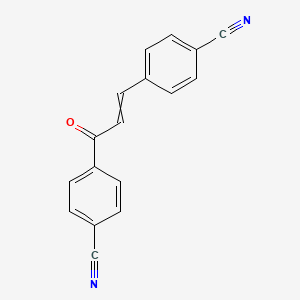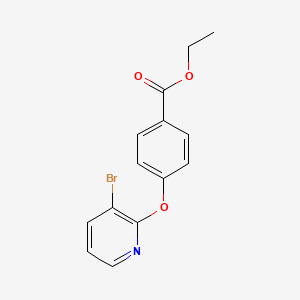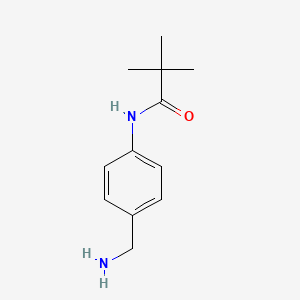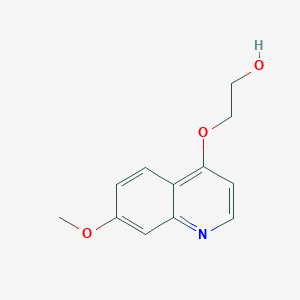
2-(7-Methoxy-quinolin-4-yloxy)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Methoxy-quinolin-4-yloxy)-ethanol is an organic compound that features a quinoline ring substituted with a methoxy group at the 7-position and an ethoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-quinolin-4-yloxy)-ethanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methoxyquinoline. This can be achieved through the methylation of 7-hydroxyquinoline using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 4-Hydroxyquinoline: The next step involves the introduction of a hydroxyl group at the 4-position of the quinoline ring. This can be accomplished through a nucleophilic substitution reaction using a suitable reagent such as sodium hydroxide.
Etherification: The final step is the etherification of the 4-hydroxy group with ethylene oxide to form this compound. This reaction is typically carried out under basic conditions using a catalyst such as potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Methoxy-quinolin-4-yloxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
2-(7-Methoxy-quinolin-4-yloxy)-ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(7-Methoxy-quinolin-4-yloxy)-ethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-7-methoxyquinoline: This compound shares the quinoline core structure with a hydroxyl group at the 4-position and a methoxy group at the 7-position.
7-Methoxyquinoline: This compound has a methoxy group at the 7-position but lacks the ethoxy group at the 4-position.
Uniqueness
2-(7-Methoxy-quinolin-4-yloxy)-ethanol is unique due to the presence of both methoxy and ethoxy groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-(7-methoxyquinolin-4-yl)oxyethanol |
InChI |
InChI=1S/C12H13NO3/c1-15-9-2-3-10-11(8-9)13-5-4-12(10)16-7-6-14/h2-5,8,14H,6-7H2,1H3 |
Clave InChI |
JKCOXELNHWVXGY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC=CC(=C2C=C1)OCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Oxan-4-yl)amino]phenol](/img/structure/B8721731.png)
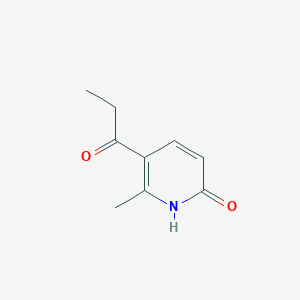
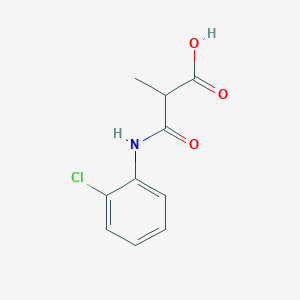
![3-[(4-Bromophenyl)sulfanyl]propanal](/img/structure/B8721749.png)
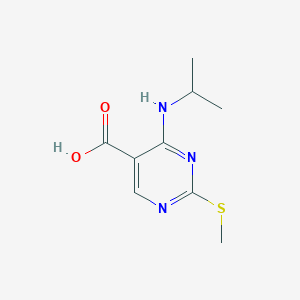
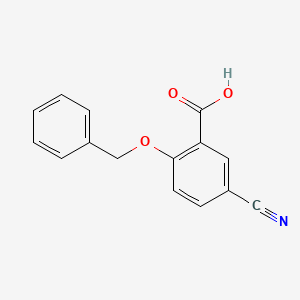
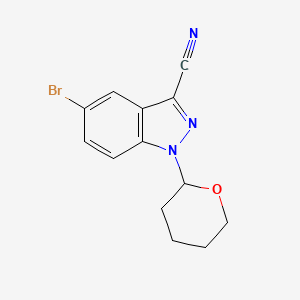
![Methyl 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-B]indole-1-carboxylate](/img/structure/B8721764.png)
